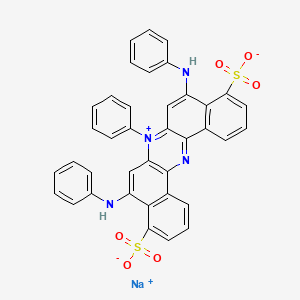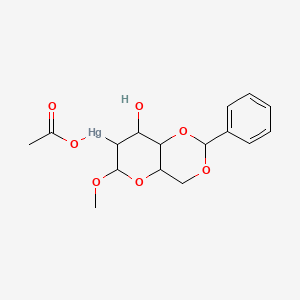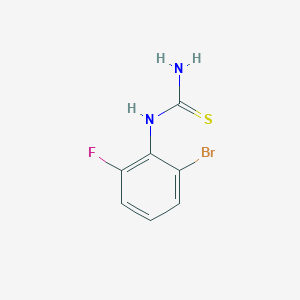
N-propylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propylmethanimine: is an organic compound classified as an imine It features a nitrogen atom double-bonded to a carbon atom, which is also bonded to a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-propylmethanimine can be synthesized through the reaction of propylamine with formaldehyde. The reaction typically occurs under acidic conditions to facilitate the formation of the imine bond. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{N=CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-propylmethanimine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines.
Applications De Recherche Scientifique
Chemistry: N-propylmethanimine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of imine chemistry and its reactivity.
Biology: In biological research, this compound is used to study enzyme mechanisms that involve imine intermediates. It is also used in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
N-propylmethanimine exerts its effects through the formation of imine bonds with various substrates. The nitrogen atom in the imine group acts as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
- N-methylmethanimine
- N-ethylmethanimine
- N-isopropylmethanimine
Comparison: N-propylmethanimine is unique due to its specific alkyl group, which influences its reactivity and physical properties. Compared to N-methylmethanimine and N-ethylmethanimine, this compound has a longer carbon chain, affecting its solubility and boiling point. N-isopropylmethanimine, on the other hand, has a branched structure, leading to different steric effects and reactivity.
Propriétés
Numéro CAS |
71274-92-5 |
|---|---|
Formule moléculaire |
C4H9N |
Poids moléculaire |
71.12 g/mol |
Nom IUPAC |
N-propylmethanimine |
InChI |
InChI=1S/C4H9N/c1-3-4-5-2/h2-4H2,1H3 |
Clé InChI |
IGPVHWXJXDFSIH-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)

![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)

![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)
